

Commercial Suppliers of Myclobutanil-d9: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Myclobutanil-d9

Cat. No.: B1154978

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For researchers, scientists, and drug development professionals, the procurement of high-purity, well-characterized stable isotope-labeled internal standards is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. This technical guide provides an in-depth overview of commercial suppliers for **Myclobutanil-d9**, a deuterated analog of the triazole fungicide Myclobutanil, commonly used as an internal standard in mass spectrometry-based analyses.

Myclobutanil-d9 is an essential tool for the precise quantification of myclobutanil in various matrices, including environmental, agricultural, and biological samples. Its utility lies in its similar physicochemical properties to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.

Commercial Availability and Product Specifications

Several reputable chemical suppliers offer **Myclobutanil-d9** for research purposes. The products are typically supplied as a neat solid and are characterized by their chemical and isotopic purity. Below is a comparative summary of the product specifications from prominent suppliers.

Supplier	Product Number	Chemical Purity	Isotopic Purity (Deuterated Forms)	Available Pack Sizes	Storage Conditions
Cayman Chemical	39263	≥98%	≥99% (d1-d9)	1 mg, 5 mg	-20°C
United States Biological	165062	Highly Purified	Not Specified	2.5 mg	Room Temperature / 4°C
Santa Cruz Biotechnology	sc-212952	Not Specified	Not Specified	10 mg	Room Temperature
CDN Isotopes	D-7682	Not Specified	99 atom % D	5 mg, 10 mg	Room Temperature
LGC Standards	TRC-M831402	>95% (HPLC)	Not Specified	2.5 mg, 25 mg	+20°C

Experimental Protocols: Quantification of Myclobutanil using Myclobutanil-d9 Internal Standard by LC-MS/MS

The following is a representative protocol for the quantitative analysis of myclobutanil in a given matrix, employing **Myclobutanil-d9** as an internal standard. This method is adapted from established analytical procedures for pesticide residue analysis.

1. Standard Solution Preparation:

- **Primary Stock Solutions (1 mg/mL):** Accurately weigh and dissolve Myclobutanil and **Myclobutanil-d9** in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual primary stock solutions.
- **Intermediate Stock Solutions (10 µg/mL):** Dilute the primary stock solutions with the same solvent to obtain intermediate stock solutions.

- Calibration Standards: Prepare a series of calibration standards by serial dilution of the Myclobutanil intermediate stock solution. Fortify each calibration standard with a constant concentration of the **Myclobutanil-d9** internal standard from its intermediate stock solution.

2. Sample Preparation (QuEChERS Method):

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile and the appropriate amount of **Myclobutanil-d9** internal standard solution.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Shake vigorously for 1 minute and centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).
- Vortex for 30 seconds and centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Filter the supernatant through a 0.22 μm filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC) Conditions:
 - Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 μm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL .
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.

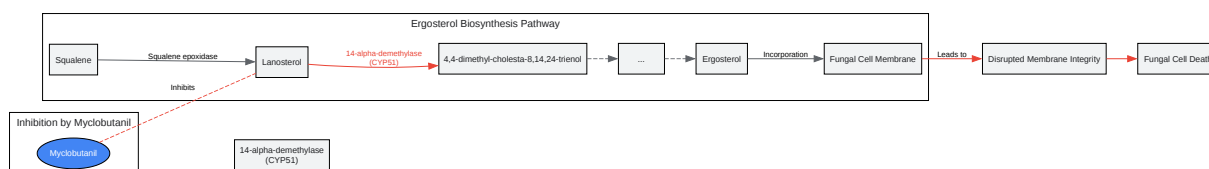
- Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both Myclobutanil and **Myclobutanil-d9**. The transitions for Myclobutanil are typically m/z 289.1 \rightarrow 70.1 and 289.1 \rightarrow 125.1. The transitions for **Myclobutanil-d9** would be m/z 298.1 \rightarrow 79.1 and 298.1 \rightarrow 134.1 (adjust based on the specific deuteration pattern).

4. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of Myclobutanil to the peak area of **Myclobutanil-d9** against the concentration of Myclobutanil.
- Quantify the amount of Myclobutanil in the samples by interpolating the peak area ratios from the calibration curve.

Mechanism of Action and Signaling Pathways

Myclobutanil belongs to the triazole class of fungicides, which act as demethylation inhibitors (DMIs).[1] Their primary mode of action is the inhibition of the enzyme sterol 14 α -demethylase, a key enzyme in the biosynthesis of ergosterol.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in animal cells.[3][4] By inhibiting ergosterol biosynthesis, myclobutanil disrupts the integrity and function of the fungal cell membrane, leading to the cessation of fungal growth and eventual cell death.[5][6]

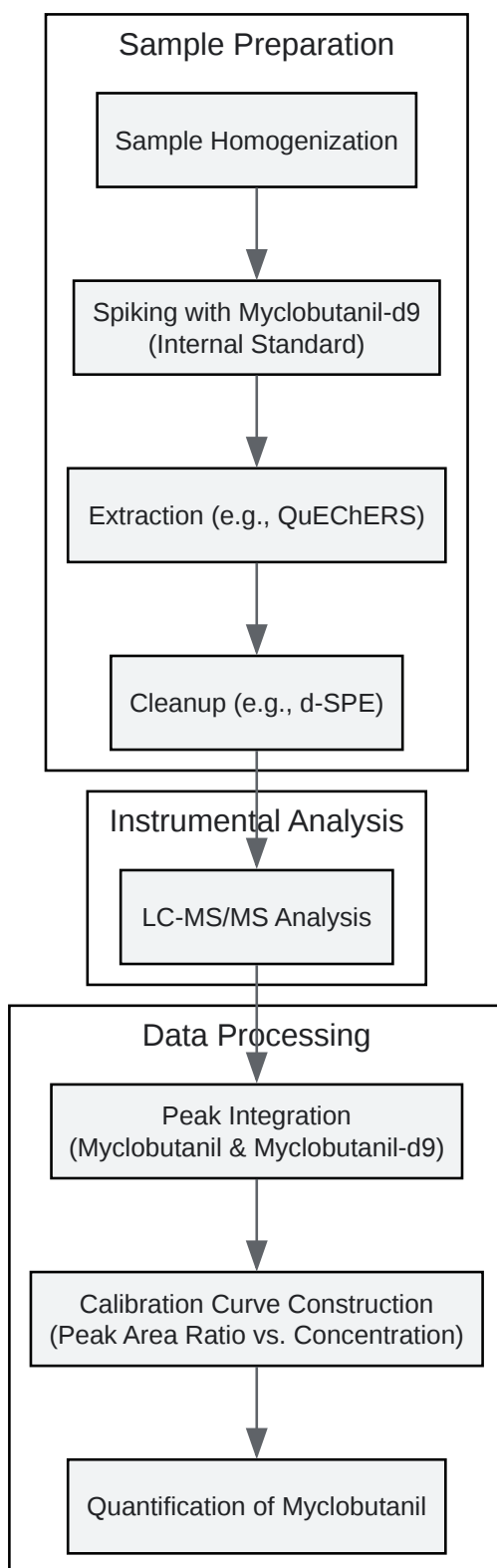


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Caption: Inhibition of the ergosterol biosynthesis pathway by Myclobutanil.

Experimental Workflow

The use of **Myclobutanil-d9** as an internal standard is integral to a robust quantitative analytical workflow. The following diagram illustrates the typical steps involved in such an analysis.



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Caption: Workflow for quantitative analysis using an internal standard.

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